

Chemical Synthesis of Decyl octadec-9-enoate: Application Notes and Protocols

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Compound of Interest

Compound Name: Decyl octadec-9-enoate

Cat. No.: B15147439

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Introduction

Decyl octadec-9-enoate, commonly known as decyl oleate, is a versatile wax ester with significant applications in the cosmetic, pharmaceutical, and lubricant industries.^[1] Its emollient properties make it a valuable ingredient in skincare and haircare formulations. This document provides detailed application notes and protocols for the chemical synthesis of **decyl octadec-9-enoate**, focusing on various catalytic methods. The primary route of synthesis is the esterification of oleic acid with decanol. This process can be effectively catalyzed by chemical catalysts, such as solid super acids and stannous chloride, or through enzymatic routes utilizing lipases.

Synthesis Methods Overview

The synthesis of **decyl octadec-9-enoate** is achieved through the direct esterification of oleic acid and decanol. The general reaction is as follows:

This reversible reaction requires a catalyst to achieve high conversion rates in a reasonable timeframe. The choice of catalyst significantly influences the reaction conditions, yield, and purity of the final product. This document will detail three primary catalytic methods:

- **Solid Super Acid or Stannous Chloride Catalysis:** A robust chemical method employing strong acid catalysts.

- 4-Dodecylbenzenesulfonic Acid (DBSA) Catalysis: A milder chemical method using a sulfonic acid catalyst.
- Enzymatic Catalysis: A green chemistry approach using lipases such as Novozym 435 or Fermase CALBTM10000.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of **decyl octadec-9-enoate**.

Parameter	Solid Super Acid / SnCl ₂ [2]	4-Dodecylbenzenesulfonic Acid (DBSA)[3]	Enzymatic (Novozym 435) [1]	Enzymatic (Fermase CALBTM10000) with Ultrasound[4][5][6]
Catalyst Loading	3-10% of premix	10 mol%	2.5% (w/w)	1.8% (w/w)
Oleic Acid:Decanol Molar Ratio	1.1-2.1 : 1 (mass ratio)	1.3 : 1	1 : 1	1 : 2
Temperature	220-260 °C	40 °C	45 °C	45 °C
Reaction Time	2-4 hours	4 hours	60 minutes	25 minutes
Conversion/Yield	High (not specified)	>90% conversion	96.53% acid conversion	97.14% yield
Product Purity	High (not specified)	High (not specified)	High (not specified)	High (not specified)

Experimental Protocols

Method 1: Synthesis using Solid Super Acid or Stannous Chloride

This protocol is based on a patented method for the preparation of decyl oleate.[2]

Materials:

- Oleic acid
- n-Decanol
- Stannous chloride (SnCl_2) or a solid super acid
- 4-Bromoxynil (optional, as an accelerator)
- Four-necked flask equipped with a mechanical stirrer, thermometer, and a setup for inert gas purging or vacuum.

Procedure:

- Premix Preparation: In a four-necked flask, add 1.5 kg of oleic acid and 1.0 kg of n-decanol. Mix thoroughly to form a uniform premix.
- Catalyst Addition: To the premix, add 0.1 kg of stannous chloride. If using an accelerator, add 0.2 g of 4-bromoxynil. Mix the components well to form a homogeneous mixture.
- Reaction: Heat the mixture to a temperature range of 220-260 °C. Maintain this temperature for 2-4 hours with continuous stirring. During the reaction, it is advisable to purge the system with an inert gas like nitrogen or apply a vacuum to facilitate the removal of water, which is a byproduct of the esterification reaction.
- Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature in a sealed environment to prevent oxidation. The resulting product is crude decyl oleate.

Purification:

- The crude product can be purified by washing with warm distilled water to remove the catalyst and any unreacted acid.^[7] The organic layer (decyl oleate) can then be separated.
- Further purification can be achieved by vacuum distillation.

Method 2: Synthesis using 4-Dodecylbenzenesulfonic Acid (DBSA)

This protocol is based on a low-temperature esterification method.[\[3\]](#)[\[8\]](#)

Materials:

- Oleic acid
- Decanol
- 4-Dodecylbenzenesulfonic acid (DBSA)
- Reaction vessel with magnetic stirring and temperature control.

Procedure:

- **Reactant Mixture:** In a reaction vessel, combine oleic acid and decanol in a molar ratio of 1.3:1.
- **Catalyst Addition:** Add 10 mol% of DBSA to the reactant mixture.
- **Reaction:** Heat the mixture to 40 °C with continuous stirring. Maintain the reaction at this temperature for 4 hours.
- **Work-up:** After the reaction, cool the mixture to room temperature. The product can be extracted with a suitable solvent like n-hexane.[\[7\]](#)

Purification:

- The n-hexane layer containing the decyl oleate is washed with warm distilled water multiple times until the aqueous solution becomes neutral to remove the DBSA catalyst.[\[7\]](#)
- The organic solvent is then removed under reduced pressure using a rotary evaporator to obtain the purified decyl oleate.[\[7\]](#)

Method 3: Enzymatic Synthesis using Novozym 435

This protocol describes the synthesis of decyl oleate using an immobilized lipase catalyst.[1]

Materials:

- Oleic acid
- Decanol
- Novozym 435 (immobilized *Candida antarctica* lipase B)
- Reaction vessel with controlled temperature and agitation.

Procedure:

- **Substrate Mixture:** In a reaction vessel, mix oleic acid and decanol in a 1:1 molar ratio.
- **Enzyme Addition:** Add Novozym 435 to the substrate mixture at a concentration of 2.5% (w/w) of the total reactants.
- **Reaction:** Maintain the reaction temperature at 45 °C with constant agitation for 60 minutes.
- **Enzyme Separation:** After the reaction, the immobilized enzyme can be easily separated from the product mixture by filtration for potential reuse.

Purification:

- The product mixture, after removal of the enzyme, can be used directly or further purified by vacuum distillation if required.

Method 4: Ultrasound-Assisted Enzymatic Synthesis using Fermase CALBTM10000

This protocol utilizes ultrasound to intensify the enzymatic synthesis process in a solvent-free system.[4][5][6]

Materials:

- Oleic acid

- Decanol
- Fermase CALBTM10000 (immobilized *Candida antarctica* lipase B)
- Reaction vessel equipped with an ultrasonic probe, temperature control, and mechanical stirring.

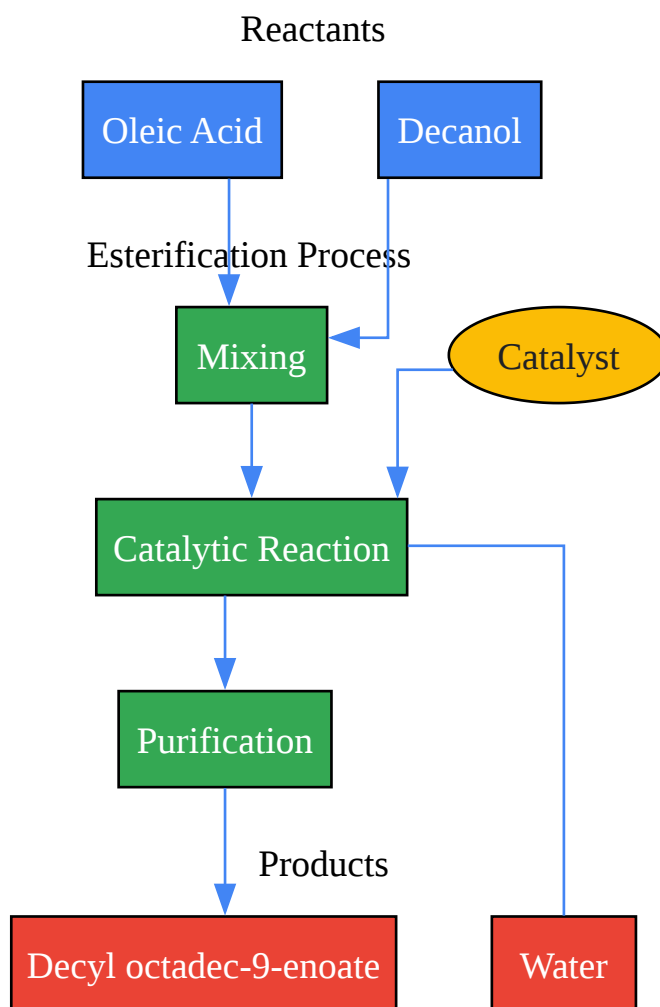
Procedure:

- **Reactant Loading:** In the reaction vessel, combine oleic acid and decanol in a 1:2 molar ratio.
- **Enzyme Addition:** Add Fermase CALBTM10000 at a concentration of 1.8% (w/w) of the total reactants.
- **Reaction Conditions:**
 - Set the temperature to 45 °C.
 - Set the agitation speed to 200 rpm.
 - Apply ultrasound with a power input of 50 W, a frequency of 22 kHz, and a 50% duty cycle.
- **Reaction Time:** Continue the reaction under these conditions for 25 minutes.
- **Enzyme Recovery:** After the reaction, separate the immobilized enzyme by filtration.

Purification:

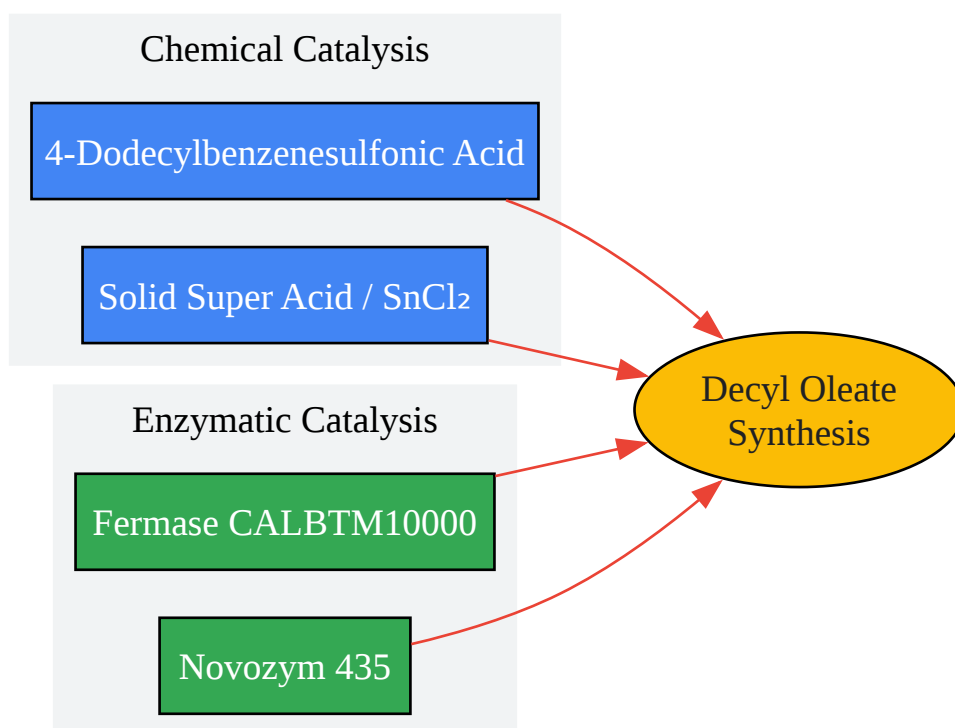
- The resulting product is of high purity and may not require extensive purification. If necessary, residual unreacted starting materials can be removed by vacuum distillation.

Visualizations



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Caption: General workflow for the synthesis of **Decyl octadec-9-enoate**.



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Caption: Catalytic methods for **Decyl octadec-9-enoate** synthesis.

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